3-Cyclopropoxy-5-ethylaniline
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Overview
Description
3-Cyclopropoxy-5-ethylaniline is an organic compound that belongs to the class of anilines It features a cyclopropoxy group and an ethyl group attached to the benzene ring, making it a unique derivative of aniline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-ethylaniline typically involves the introduction of the cyclopropoxy and ethyl groups onto the aniline ring. One common method is the nucleophilic substitution reaction, where a halogenated precursor undergoes substitution with a cyclopropoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes. The starting material, aniline, can be nitrated to form nitroaniline, which is then reduced to the corresponding amine. Subsequent reactions introduce the cyclopropoxy and ethyl groups under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-5-ethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
3-Cyclopropoxy-5-ethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-ethylaniline involves its interaction with specific molecular targets and pathways. The cyclopropoxy and ethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various effects .
Comparison with Similar Compounds
4-Ethylaniline: Similar in structure but lacks the cyclopropoxy group.
N-Ethylaniline: Contains an ethyl group but differs in the position and presence of the cyclopropoxy group
Uniqueness: 3-Cyclopropoxy-5-ethylaniline is unique due to the presence of both the cyclopropoxy and ethyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-ethylaniline |
InChI |
InChI=1S/C11H15NO/c1-2-8-5-9(12)7-11(6-8)13-10-3-4-10/h5-7,10H,2-4,12H2,1H3 |
InChI Key |
ZKMQKDWTABAIKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)OC2CC2)N |
Origin of Product |
United States |
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